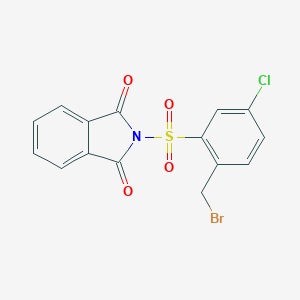
1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase.
Biochemical And Physiological Effects
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- in lab experiments is its potent anti-proliferative activity against various cancer cell lines. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)-. One of the most promising directions is the development of more potent analogs of this compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research, such as materials science and catalysis.
Conclusion:
1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- is a compound that has shown promising potential in various fields of scientific research, particularly in medicinal chemistry. Its potent anti-proliferative activity against various cancer cell lines and ability to induce apoptosis make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- involves the reaction of 2-(bromomethyl)-5-chlorobenzenesulfonamide with phthalic anhydride in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
150519-70-3 |
|---|---|
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-((2-(bromomethyl)-5-chlorophenyl)sulfonyl)- |
Molecular Formula |
C15H11BrClNO4S |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-5-chlorophenyl]sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrClNO4S/c16-8-9-5-6-10(17)7-13(9)23(21,22)18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
InChI Key |
DUGSHHCHEDGHPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=C(C=CC(=C3)Cl)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=C(C=CC(=C3)Cl)CBr |
synonyms |
2-bromomethyl-5-chlorobenzene sulfonylphthalimide SCH 13929 SCH-13929 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



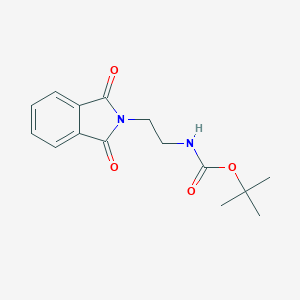
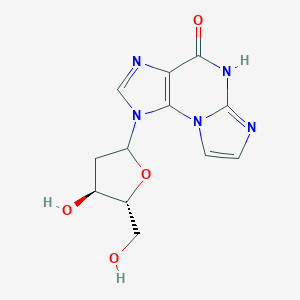
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)
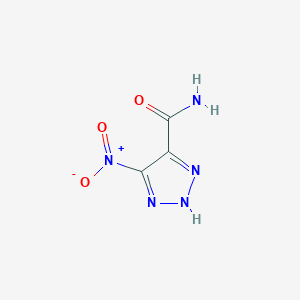
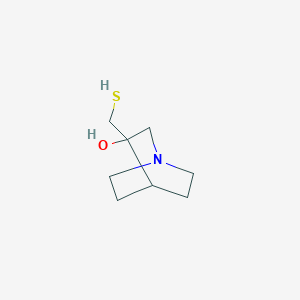
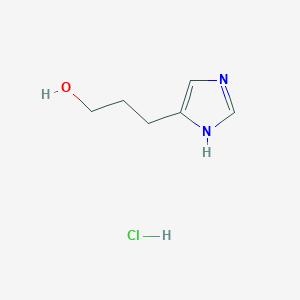
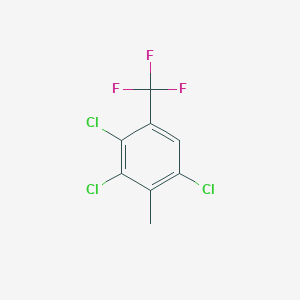
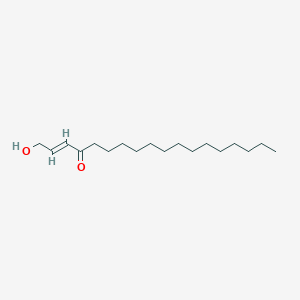
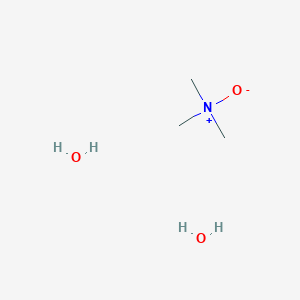
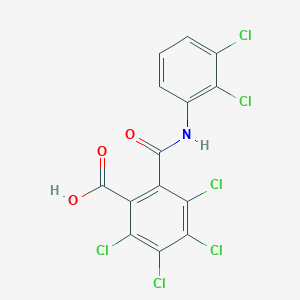
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
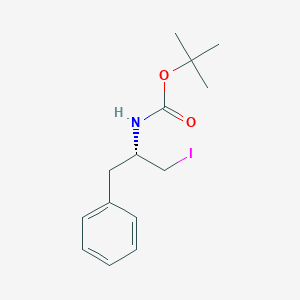
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)